molecular formula C18H24N2O4 B13399647 1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid

1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid

Cat. No.: B13399647
M. Wt: 332.4 g/mol
InChI Key: QFKKBRVYWOSFQR-UHFFFAOYSA-N
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Description

  • A piperidine ring substituted at the 4-position with a pyrrolidine-2-carboxylic acid moiety.
  • A benzyloxycarbonyl (Cbz) group protecting the piperidine nitrogen.

This compound is likely a chiral building block for peptide synthesis or medicinal chemistry, given the prevalence of similar Cbz-protected amines in drug discovery (e.g., protease inhibitors or CNS-targeting molecules) .

Properties

IUPAC Name

1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)16-7-4-10-20(16)15-8-11-19(12-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKBRVYWOSFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation and Protection

The initial step involves forming the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. This is achieved through carbamoylation of the piperidine derivative with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate, under anhydrous conditions.

Reaction:

Piperidine derivative + Cbz-Cl → N-Cbz-Piperidine

Reference: The synthesis of N-Cbz-DL-proline (a pyrrolidine-2-carboxylic acid derivative) follows similar carbamoylation procedures, emphasizing the importance of controlled reaction conditions to prevent over-alkylation or side reactions.

Cyclization to Form the Piperidine Ring

The protected intermediate undergoes cyclization via intramolecular nucleophilic substitution or cyclization reactions, often facilitated by activating agents such as triphosgene or phosgene equivalents , to form the piperidine ring.

Methodology:

  • Activation of the carboxylic acid or ester group
  • Nucleophilic attack by the amino nitrogen
  • Formation of the six-membered piperidine ring

Research Discovery: The patent WO2002006255A2 describes intramolecular acylation of N-benzyloxycarbamates to form cyclic hydroxamic acids, which can be adapted for cyclization steps involving carbamate derivatives.

Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives

The pyrrolidine-2-carboxylic acid core is synthesized through multistep procedures involving:

  • Starting from amino acids or protected amino alcohols
  • Functional group transformations such as oxidation, reduction, or esterification
  • Use of coupling reagents like N,N'-carbonyldiimidazole (CDI) to facilitate amide bond formation

Example: The preparation of Cbz-DL-Pro-OH involves hydrolysis of protected esters, coupling with amines, and subsequent deprotection steps, as detailed in recent literature.

Final Assembly and Deprotection

The last stage involves coupling the piperidine and pyrrolidine fragments, often through amide bond formation using coupling agents like HATU or EDC . The benzyloxycarbonyl group is then removed via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere), yielding the free amine.

Reaction:

N-Cbz-Piperidine + Pyrrolidine derivative → Final compound after deprotection

Note: The deprotection step must be carefully optimized to avoid degradation of sensitive functional groups.

Data Tables and Reaction Conditions

Step Reagents Conditions Yield Notes
Carbamate formation Cbz-Cl, base RT to 0°C, inert atmosphere 85-95% Controlled addition to prevent overreaction
Cyclization Triphosgene or phosgene Reflux in dichloromethane 70-85% Intramolecular acylation to form piperidine ring
Amide coupling CDI, amines Room temperature, DMF solvent 75-90% Use of excess coupling reagent for high yield
Deprotection Hydrogen, Pd/C Hydrogenation at RT 90-98% Ensures removal of Cbz group

Note: Reaction yields depend on scale and purity of starting materials.

Notable Research Discoveries

  • Scalability Improvements: Recent patents and publications emphasize methods to improve yield and scalability, notably avoiding unstable aldehyde intermediates. For example, patent CA2801101A1 describes alternative routes for preparing intermediates without isolating unstable aldehydes, enhancing overall efficiency.

  • Alternative Cyclization Techniques: Intramolecular acylation and cyclization via stabilized carbanions have been explored for cyclic hydroxamic acids, which could be adapted for similar ring systems in this compound.

  • Use of Protecting Groups: The choice of benzyloxycarbonyl (Cbz) as a protecting group offers advantages in stability and deprotection ease, especially under catalytic hydrogenation conditions.

Chemical Reactions Analysis

L-N-(4’-N-Cbz-Piperidino)proline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of L-N-(4’-N-Cbz-Piperidino)proline involves its interaction with specific molecular targets. The piperidine and proline moieties allow it to bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group provides additional stability and specificity in binding interactions . The pathways involved often include inhibition or activation of enzymatic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid
  • Molecular Formula : C14H24N2O4
  • Molecular Weight : 284.36 g/mol
  • Key Differences : Replaces the benzyloxy group with a tert-butoxycarbonyl (Boc) group and substitutes the pyrrolidine ring with an azetidine. The Boc group offers orthogonal protection in synthetic chemistry compared to Cbz, and the azetidine’s smaller ring size may alter conformational flexibility .
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
  • CAS : 1934251-75-8
  • Molecular Formula: C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • Key Differences: Features a hydroxy group and methyl substituent on the pyrrolidine ring.
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
  • CAS : 2059974-65-9
  • Molecular Formula: C16H19NO6
  • Molecular Weight : 321.32 g/mol
  • Key Differences : Contains a carboxymethyl side chain on the piperidine ring, introducing an additional carboxylic acid group. This modification significantly increases acidity (pKa ~2–3) and may influence metal chelation or protein binding .

Backbone and Chirality Variations

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic Acid
  • CAS : 1024829-54-6
  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.27 g/mol
  • Key Differences: Lacks the Cbz group, exposing the piperidine nitrogen.
rac-(2R,4R)-1-[(Benzyloxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic Acid
  • CAS : 2580114-47-0
  • Molecular Formula: Not provided (estimated C18H22N2O4)
  • Key Differences : Incorporates a cyclobutylmethyl substituent at the pyrrolidine 4-position. The bulky cyclobutyl group may sterically hinder interactions in enzymatic assays or improve metabolic stability .

Biological Activity

1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H22N2O5
  • Molecular Weight : 346.38 g/mol
  • CAS Number : 7360-23-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that this compound may influence:

  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially modulating physiological responses.
  • Receptor Binding : The compound has been reported to bind to certain receptors, impacting neurotransmitter systems and influencing neurological functions.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Neurological Disorders : Due to its effects on neurotransmitter receptors, it may be beneficial in treating conditions like depression and anxiety.
  • Anti-inflammatory Effects : Preliminary studies suggest that it possesses anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Data Tables

PropertyValue
Molecular FormulaC18H22N2O5
Molecular Weight346.38 g/mol
CAS Number7360-23-8
Purity>95%
Storage ConditionsSealed in dry, 2–8°C

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited carboxylesterase enzymes, which are crucial in drug metabolism. This inhibition could lead to increased bioavailability of certain drugs when co-administered with this compound .
  • Neuropharmacological Effects :
    • Research conducted by Tian Pharmaceuticals indicated that the compound showed promising results in animal models for anxiety and depression, with significant reductions in behavioral symptoms observed .
  • Anti-inflammatory Activity :
    • An investigation into the anti-inflammatory properties revealed that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory conditions .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

The compound contains a benzyloxycarbonyl (Cbz) protecting group on the piperidine ring and a pyrrolidine-2-carboxylic acid moiety. The Cbz group shields the amine functionality during synthesis, enabling selective reactivity at other sites (e.g., carboxylic acid or pyrrolidine nitrogen) . The rigidity of the piperidine-pyrrolidine scaffold may limit conformational flexibility, impacting binding affinity in biological assays.

Q. What safety precautions are necessary when handling this compound?

Due to insufficient toxicological data, researchers should:

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles .
  • Work in a fume hood to avoid inhalation .
  • In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How is the compound typically characterized for purity and structural confirmation?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • HPLC with UV detection (≥95% purity threshold) for batch quality control .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing side reactions?

Key strategies involve:

  • Stepwise protection : Introduce the Cbz group early to protect the piperidine amine, followed by pyrrolidine functionalization .
  • Reagent selection : Use benzyl chloroformate for efficient Cbz installation under mild conditions (0–5°C, pH 8–9) .
  • Purification : Employ flash chromatography or preparative HPLC to isolate intermediates, reducing byproduct carryover .

Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?

Contradictions may arise from metabolic instability or off-target effects. Recommended approaches:

  • Metabolic profiling : Use liver microsome assays to identify degradation pathways .
  • Comparative SAR studies : Test structural analogs (e.g., tert-butyl or fluorenylmethyloxycarbonyl variants) to isolate critical functional groups .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to confirm target engagement discrepancies .

Q. How does stereochemistry at the pyrrolidine ring affect biological activity?

The (2S,4R) configuration (common in chiral derivatives) enhances binding specificity to enzymes like prolyl oligopeptidase. Researchers should:

  • Use asymmetric catalysis (e.g., Evans auxiliaries) or chiral resolving agents during synthesis .
  • Validate enantiopurity via polarimetry or chiral HPLC .

Q. What strategies mitigate instability during long-term storage?

  • Store under inert gas (argon) at –20°C in amber vials to prevent oxidation .
  • Lyophilize aqueous solutions to reduce hydrolytic degradation .
  • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data across cell lines?

  • Dose-response normalization : Use Hill equation modeling to account for variable receptor density .
  • Check assay interference : Test for autofluorescence (common with aromatic groups) using fluorophore-free assays .
  • Cross-validate with orthogonal methods : Compare MTT, ATP-lite, and caspase-3 activation assays .

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